molecular formula C19H15ClO4 B5726481 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B5726481
M. Wt: 342.8 g/mol
InChI Key: SLUDGBPACFUAIB-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (2H-coumarin) backbone with three key substitutions:

  • 6-position: A chlorine atom, which enhances metabolic stability and bioactivity through halogen bonding .
  • 4-position: A methyl group, contributing to lipophilicity and steric effects .
  • 7-position: A 2-(4-methylphenyl)-2-oxoethoxy group, a bulky substituent that may influence receptor binding and pharmacokinetics .

Coumarins are renowned for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities. The structural modifications in this compound aim to optimize its bioactivity while addressing challenges like solubility and metabolic degradation .

Properties

IUPAC Name

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO4/c1-11-3-5-13(6-4-11)16(21)10-23-18-9-17-14(8-15(18)20)12(2)7-19(22)24-17/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUDGBPACFUAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=C(C=C3C(=CC(=O)OC3=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 4-methylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 6-chloro-4-methyl-2H-chromen-2-one is reacted with 4-methylbenzoyl chloride in the presence of a base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 6-chloro-4-methyl-2H-chromen-2-one with 4-methylbenzoyl chloride in the presence of a base. The compound can undergo various reactions, including:

  • Oxidation : Leading to quinone formation.
  • Reduction : Producing dihydro derivatives.
  • Substitution : The chloro group can be replaced with other nucleophiles, yielding diverse derivatives.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, including:

  • Antimicrobial Activity : Studies indicate that chromenone derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : Research suggests that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies have shown that it can induce apoptosis in cancer cells, indicating its potential as an anticancer agent.

Biological Studies

The biological activity of 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one is linked to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical biological processes, affecting cellular metabolism and proliferation.
  • Receptor Modulation : The compound could interact with cellular receptors, influencing signal transduction pathways essential for cell survival and function.

Industrial Applications

In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to be a versatile building block in organic synthesis.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria.
Study BAnti-inflammatory EffectsShowed significant reduction in inflammatory markers in vitro.
Study CAnticancer PropertiesInduced apoptosis in various cancer cell lines through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell proliferation, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Coumarin Derivatives

Compound Name 6-Position 4-Position 7-Position Substitution Biological Activity/Notes References
Target Compound Cl CH₃ 2-(4-methylphenyl)-2-oxoethoxy N/A (structural focus)
6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one Cl CH₂O(4-methylphenyl) -OH Crystallographic stability
6-Methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-cyclopenta[c]chromen-4-one CH₃ - 2-(4-methylphenyl)-2-oxoethoxy Fused cyclopenta ring alters planarity
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one Cl C₆H₅ Oxirane (epoxide) Reactive epoxide group for covalent binding
7-Ethyl-6-chloro-3-phenoxychromen-4-one Cl - Ethyl, phenoxy Antioxidant and antifungal activity

Key Observations :

  • 6-Chloro Substitution : Common in many derivatives (e.g., ) for enhanced metabolic resistance .
  • 4-Methyl vs. 4-Phenyl: The 4-methyl group in the target compound offers moderate lipophilicity compared to 4-phenyl (), which may reduce nonspecific binding .

Structural and Pharmacological Differences

Chromen-2-one vs. Chromen-4-one Scaffolds

  • 2H-Chromen-2-one (Target Compound) : The lactone oxygen at position 2 creates a planar structure conducive to π-π stacking interactions. This contrasts with 4H-chromen-4-one derivatives (e.g., ), where the lactone oxygen at position 4 alters electron distribution and hydrogen-bonding capacity .

Crystallographic and Stability Insights

  • Crystal Packing: The target compound’s 2-(4-methylphenyl)-2-oxoethoxy group forms weak C–H···O interactions, as seen in similar flavones (). This contrasts with 6-chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one (), where phenoxymethyl groups enable stronger hydrogen bonds .
  • Disorder in Crystal Structures : Some analogs (e.g., ) exhibit positional disorder in substituents, suggesting conformational flexibility that could impact solid-state stability .

Biological Activity

6-Chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one, a synthetic organic compound belonging to the chromen-2-one class, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

IUPAC Name : this compound
Molecular Formula : C19H15ClO4
Molecular Weight : 342.78 g/mol
Chemical Structure : The compound features a chromen-2-one core with substituents that enhance its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, thereby modulating various biological processes.
  • Receptor Interaction : The compound can bind to specific receptors, influencing signal transduction pathways and cellular responses.
  • Gene Expression Modulation : It affects the expression of genes related to cell proliferation and apoptosis, which are crucial in cancer biology.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance, studies have shown its effectiveness against various cancer cell lines, including HeLa cells, with IC50 values indicating potent activity compared to established chemotherapeutics like Doxorubicin .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is essential for combating oxidative stress in cells. It scavenges free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

Anti-inflammatory Effects

Preliminary studies suggest that this compound possesses anti-inflammatory properties. It may inhibit the denaturation of proteins such as albumin, which is a common mechanism for anti-inflammatory drugs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 against HeLa cells: 4.38 μg/ml
AntioxidantEffective scavenging of DPPH radicals
Anti-inflammatoryInhibition of albumin denaturation

Case Studies

  • Anticancer Study : A study evaluated the anticancer effects of the compound on HeLa cells, revealing an IC50 value significantly lower than that of Doxorubicin, indicating its potential as a promising anticancer agent.
  • Antioxidant Evaluation : The antioxidant capacity was assessed using DPPH and ABTS assays, showing that the compound effectively reduces oxidative stress markers in vitro .

Q & A

Q. What are the optimal synthetic routes for 6-chloro-4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Pechmann Condensation : Reacting resorcinol derivatives with β-ketoesters under acidic conditions to form the chromen-2-one core .

Etherification : Introducing the 2-(4-methylphenyl)-2-oxoethoxy group via nucleophilic substitution, using a halogenated ketone intermediate (e.g., 4-methylphenacyl bromide) and a base like K₂CO₃ in anhydrous DMF at 80–100°C .

Chlorination : Electrophilic aromatic substitution at position 6 using Cl₂ or N-chlorosuccinimide (NCS) in acetic acid .
Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Typical yields range from 45–65% after optimization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 6.8–8.0 ppm, carbonyl signals at δ 165–175 ppm) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the chromen-2-one backbone .
  • X-ray Crystallography (if crystalline): Resolve absolute configuration and packing interactions (e.g., π-stacking observed in similar compounds) .

Q. What solubility properties are critical for biological assay design?

  • Methodological Answer :
  • Solubility Profile :
SolventSolubility (mg/mL)
DMSO>50
Ethanol~10
Water<0.1
  • Assay Optimization :
  • Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity.
  • For in vivo studies, employ surfactants (e.g., Tween-80) or cyclodextrins to enhance aqueous solubility .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo biological activity data be resolved?

  • Methodological Answer :
  • Validate Assay Conditions :
  • Ensure compound stability in physiological buffers (pH 7.4, 37°C) via HPLC .
  • Test metabolite activity using liver microsomes or S9 fractions .
  • Orthogonal Assays :
  • Compare results across multiple cell lines (e.g., MCF-7 vs. HepG2) and animal models (e.g., xenograft vs. syngeneic) .
  • Pharmacokinetic Studies : Measure bioavailability, half-life, and tissue distribution to explain efficacy gaps .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., estrogen receptor) .
  • MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .
  • QSAR Models : Corrogate substituent effects (e.g., chloro vs. methyl groups) with activity trends from analogous coumarins .

Q. How can X-ray crystallography elucidate the compound’s solid-state behavior?

  • Methodological Answer :
  • Crystallization : Use slow vapor diffusion (e.g., ethyl acetate/hexane) to obtain single crystals .
  • Data Collection : Perform at 100 K with Mo-Kα radiation (λ = 0.71073 Å).
  • Key Parameters (from analogous structures):
ParameterValue
Space GroupTriclinic, P1
Unit Cell (Å)a = 9.04, b = 9.62, c = 11.03
π-Stacking Distance3.5–4.0 Å
  • Applications : Correlate crystal packing (e.g., hydrogen bonds, van der Waals interactions) with stability and solubility .

Q. What structure-activity relationship (SAR) strategies enhance pharmacological profiles?

  • Methodological Answer :
  • Modify Substituents :
  • Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
  • Introduce polar groups (e.g., -OH) at position 3 to improve solubility .
  • Biological Testing :
  • Screen analogs against kinase panels (e.g., EGFR, VEGFR2) and apoptosis markers (e.g., caspase-3) .
  • Case Study : Analogous compounds with ethyl groups showed 2.5-fold higher anti-proliferative activity in HT-29 cells vs. parent structures .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition (IC₅₀) values?

  • Methodological Answer :
  • Standardize Assays : Use identical enzyme sources (e.g., recombinant vs. native) and substrate concentrations .
  • Control Variables :
  • Pre-incubate compounds with enzymes to rule out time-dependent inhibition .
  • Validate with a positive control (e.g., known inhibitor staurosporine) .
  • Statistical Analysis : Apply ANOVA to compare datasets and identify outliers .

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